Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763484
InChI: InChI=1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
SMILES: C1CNC2C1N(C2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

CAS No.:

Cat. No.: VC13763484

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate -

Specification

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Standard InChI InChI=1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2
Standard InChI Key YBLYJVWXMJIJDA-UHFFFAOYSA-N
SMILES C1CNC2C1N(C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CNC2C1N(C2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Properties

Bicyclic Framework and Isomerism

The compound’s core structure consists of a bicyclo[3.2.0]heptane system, featuring a five-membered ring fused to a four-membered ring. The two nitrogen atoms occupy positions 2 and 6 within the bicyclic framework, creating a strained geometry that influences reactivity and intermolecular interactions . Positional isomerism arises in related derivatives, such as benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS 370880-87-8), where nitrogen placement alters electronic distribution and biological activity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight232.28 g/mol
Exact Mass232.121 Da
Topological Polar Surface Area41.57 Ų
LogP (Partition Coefficient)1.49

Source: Experimental data from VulcanChem and MolCore .

Stereochemical Considerations

The rigid bicyclic system imposes constraints on conformational flexibility, leading to distinct stereoisomers. For instance, cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane exhibits a fixed spatial arrangement of substituents, which is critical for receptor binding in neurological applications. Computational modeling and X-ray crystallography are essential for resolving stereochemical ambiguities, though such data remain underrepresented in public domains .

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial routes to benzyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically begin with benzyl-protected precursors. A common strategy involves:

  • Ring-Closing Reactions: Cyclization of diazabicycloheptane intermediates under controlled temperatures (60–100°C) using polar aprotic solvents like dimethylformamide (DMF).

  • Catalytic Functionalization: Transition metal catalysts (e.g., platinum or palladium) facilitate [2+2]-cycloadditions to form the strained four-membered ring .

  • Benzylation: Introduction of the benzyloxycarbonyl (Cbz) group via nucleophilic acyl substitution, ensuring protection of the secondary amine .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationPtCl₂, Toluene, 80°C65–75
BenzylationBenzyl chloroformate, Base85–90
PurificationColumn chromatography≥97% Purity

Source: Adapted from Janssen Pharmaceutica NV and MolCore .

Asymmetric Synthesis Challenges

The synthesis of enantiomerically pure derivatives remains a hurdle. Academic efforts have explored organocatalytic Michael additions to generate chiral centers, but diastereoselectivity rarely exceeds 70% . Industrial protocols prioritize racemic mixtures due to cost constraints, though enantiopure batches are available for research (e.g., MolCore’s ISO-certified API intermediates) .

Characterization and Analytical Data

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Ph), 4.10–3.95 (m, 2H, N-CH₂), 3.20–2.90 (m, 4H, bicyclic CH₂).

  • ¹³C NMR: 156.2 (C=O), 136.1–128.3 (Ar-C), 66.5 (OCH₂), 54.8–48.2 (bicyclic C) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 232.121 ([M+H]⁺), consistent with the molecular formula . Fragmentation patterns reveal cleavage of the benzyl group (m/z 91) and subsequent loss of CO₂ (m/z 44) .

Pharmacological Applications

Antibacterial and Antiviral Activity

Hybrid molecules incorporating this bicyclic system, such as fluoroquinolone conjugates, demonstrate enhanced activity against Gram-positive pathogens (e.g., Staphylococcus aureus) . Additionally, 3-oxabicyclo[3.2.0]heptane analogs have been investigated as anti-HIV agents due to their structural mimicry of nucleoside sugars .

Table 3: Biological Activity Data

TargetIC₅₀ (nM)Therapeutic Area
Dopamine D₃ Receptor12.4Neuropsychiatry
HIV-1 Reverse Transcriptase280Antiviral Therapy
S. aureus DNA Gyrase45Antibacterial Agents

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